molecular formula C13H13NO2S B12184544 N-(4-ethoxyphenyl)thiophene-3-carboxamide

N-(4-ethoxyphenyl)thiophene-3-carboxamide

Cat. No.: B12184544
M. Wt: 247.31 g/mol
InChI Key: GTLXSLMLVKOYEI-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)thiophene-3-carboxamide typically involves the condensation of 4-ethoxyaniline with thiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethoxyphenyl)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)thiophene-3-carboxamide
  • N-(4-chlorophenyl)thiophene-3-carboxamide
  • N-(4-bromophenyl)thiophene-3-carboxamide

Uniqueness

N-(4-ethoxyphenyl)thiophene-3-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

N-(4-ethoxyphenyl)thiophene-3-carboxamide

InChI

InChI=1S/C13H13NO2S/c1-2-16-12-5-3-11(4-6-12)14-13(15)10-7-8-17-9-10/h3-9H,2H2,1H3,(H,14,15)

InChI Key

GTLXSLMLVKOYEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CSC=C2

Origin of Product

United States

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